molecular formula C20H16 B8683495 Naphthalene, 1-(2-methyl-1H-inden-4-yl)- CAS No. 153733-80-3

Naphthalene, 1-(2-methyl-1H-inden-4-yl)-

Cat. No.: B8683495
CAS No.: 153733-80-3
M. Wt: 256.3 g/mol
InChI Key: CAYKGPJSXROKPC-UHFFFAOYSA-N
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Description

Naphthalene, 1-(2-methyl-1H-inden-4-yl)- is an organic compound with the molecular formula C20H16 It is a derivative of naphthalene, featuring an indene moiety substituted at the 4-position with a 2-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene, 1-(2-methyl-1H-inden-4-yl)- typically involves the reaction of 2-methylindene with naphthalene under specific conditions. One common method includes the use of Friedel-Crafts alkylation, where 2-methylindene reacts with naphthalene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of Naphthalene, 1-(2-methyl-1H-inden-4-yl)- may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 1-(2-methyl-1H-inden-4-yl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Naphthalene, 1-(2-methyl-1H-inden-4-yl)- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to molecular interactions and biological activity.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Naphthalene, 1-(2-methyl-1H-inden-4-yl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methyl-1H-indol-4-yl)naphthalene
  • 1-(2-Methyl-1H-inden-3-yl)naphthalene
  • 1-(2-Methyl-1H-inden-5-yl)naphthalene

Uniqueness

Naphthalene, 1-(2-methyl-1H-inden-4-yl)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications, making it a valuable compound for targeted research and development.

Properties

CAS No.

153733-80-3

Molecular Formula

C20H16

Molecular Weight

256.3 g/mol

IUPAC Name

1-(2-methyl-1H-inden-4-yl)naphthalene

InChI

InChI=1S/C20H16/c1-14-12-16-8-5-11-19(20(16)13-14)18-10-4-7-15-6-2-3-9-17(15)18/h2-11,13H,12H2,1H3

InChI Key

CAYKGPJSXROKPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C1)C=CC=C2C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1.3 g (33 mmol) of sodium borohydride were added at 0° C. to a solution of 12 g (44 mmol) of (16) in 100 ml of THF/methanol 2:1 and the mixture was stirred for 18 hours at room temperature. The reaction mixture was poured onto 100 g of ice, concentrated hydrochloric acid was added until the pH was 1 and the mixture was extracted a number of times with diethyl ether. The combined organic phases were washed with saturated aqueous sodium hydrogen carbonate solution, water and saturated aqueous sodium chloride solution and dried over magnesium sulfate. The crude product was taken up in 200 ml of toluene, admixed with 0.5 g of p-toluenesulfonic acid and refluxed for 2 hours on a water separator. The reaction mixture was washed 3 times with 509 ml each time of saturated sodium hydrogen carbonate solution and the solvent was removed under reduced pressure. The solid residue was washed with a little pentane and dried under reduced pressure. This gave 10.3 g of (37) in the form of colorless crystals.
Quantity
1.3 g
Type
reactant
Reaction Step One
[Compound]
Name
( 16 )
Quantity
12 g
Type
reactant
Reaction Step One
Name
THF methanol
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1.3 g (33 mmol) of sodium borohydride were added at 0° C. to a solution of 12 g (44 mmol) of (16) in 100 ml of THF/methanol 2:1 and the mixture was stirred for 18 hours at room temperature. The reaction mixture was poured onto 100 g of ice, concentrated hydrochloric acid was added until the pH was 1 and the mixture as extracted a number of times with diethyl ether. The combined organic phases were washed with saturated aqueous sodium hydrogen carbonate solution, water and saturated aqueous sodium chloride solution and dried over magnesium sulfate. The crude product was taken up in 200 ml of toluene, admixed with 0.5 g of p-toluenesulfonic acid and refluxed for 2 hours on a water separator. The reaction mixture was washed 3 times with 509 ml each time of saturated sodium hydrogen carbonate solution and the solvent was removed under reduced pressure. The solid residue was washed with a little pentane and dried under reduced pressure. This gave 10.3 g of (37) in the form of colorless crystals. m.p. 143° C.; 1H-NMR (300 MHz, CDCl3): 7.92-7.18 (10H), 6.11 (m, 1H), 3.42 (s, 2H), 2.07 (3H).
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
( 16 )
Quantity
12 g
Type
reactant
Reaction Step One
Name
THF methanol
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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